Product packaging for 1-Benzyl-3-ethylpyrrolidine-2,4-dione(Cat. No.:)

1-Benzyl-3-ethylpyrrolidine-2,4-dione

Cat. No.: B13549173
M. Wt: 217.26 g/mol
InChI Key: VLUUYPPHAQVSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Pyrrolidine-2,4-dione (B1332186) Scaffolds in Organic Synthesis

The pyrrolidine (B122466) ring is a fundamental component in the design and development of novel biologically active compounds. nih.gov As a saturated scaffold, it allows for a three-dimensional exploration of pharmacophore space, a desirable trait in medicinal chemistry. sigmaaldrich.comchemicalbook.combeilstein-journals.org The pyrrolidine-2,4-dione moiety, in particular, serves as a versatile building block in organic synthesis. Its structure provides multiple reactive sites that can be chemically modified to create complex molecules. The presence of two carbonyl groups and an acidic proton at the 3-position allows for a variety of chemical transformations, making it a valuable intermediate for synthesizing more elaborate heterocyclic systems. researchgate.net

Historical Context of Cyclic Imide Synthesis and Reactivity

The pyrrolidine-2,4-dione structure is a type of cyclic imide. Cyclic imides are characterized by a -CO-N(R)-CO- functional group within a ring system and are prevalent in both natural and synthetic chemistry. organic-chemistry.orgnih.gov Historically, the synthesis of cyclic imides often involved the cyclization of dicarboxylic acids or their anhydrides with amines. acs.org Over the years, numerous innovative methods have been developed to access and functionalize these compounds, reflecting their importance in medicinal and materials science. organic-chemistry.org

The reactivity of cyclic imides is rich and varied. The carbonyl groups can undergo nucleophilic attack, and the nitrogen atom can be involved in various coupling reactions. Additionally, the protons on the carbon atoms adjacent to the carbonyls can be acidic, allowing for enolate formation and subsequent alkylation or condensation reactions. mdpi.com Reduction of cyclic imides can lead to hydroxylactams or lactams, depending on the reaction conditions. Photochemical reactions have also been explored, expanding the synthetic utility of this class of compounds.

Structural Significance of the Pyrrolidine-2,4-dione Moiety in Chemical Research

The structural features of the pyrrolidine-2,4-dione moiety are key to its significance in chemical research. The five-membered ring is not planar, and this conformational flexibility, sometimes called "pseudorotation," contributes to its utility as a scaffold. sigmaaldrich.comchemicalbook.combeilstein-journals.org This three-dimensionality is crucial for the specific binding interactions required in many biological systems. The pyrrolidine fragment is a core component of many natural alkaloids and the amino acid proline. The dione (B5365651) functionality introduces polarity and hydrogen bonding capabilities, influencing the molecule's solubility and interaction with biological targets. The ability to introduce various substituents at the nitrogen atom (position 1) and the carbon atoms of the ring (positions 3 and 5) allows for the fine-tuning of the molecule's steric and electronic properties, making it an attractive scaffold for creating libraries of compounds for screening and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B13549173 1-Benzyl-3-ethylpyrrolidine-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-benzyl-3-ethylpyrrolidine-2,4-dione

InChI

InChI=1S/C13H15NO2/c1-2-11-12(15)9-14(13(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

VLUUYPPHAQVSIY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)CN(C1=O)CC2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Transformations of 1 Benzyl 3 Ethylpyrrolidine 2,4 Dione

Reactions at the Imide Carbonyl Centers

The pyrrolidine-2,4-dione (B1332186) ring contains two carbonyl groups at the C2 and C4 positions. These centers are susceptible to nucleophilic attack, although their reactivity is modulated by their chemical environment. The C2 carbonyl is part of a lactam (a cyclic amide), while the C4 carbonyl behaves more like a ketone, particularly in its enol tautomer.

Reactions such as condensation with amines typically occur at the C3-position, leading to enamine products, which is a testament to the high reactivity of the dione (B5365651) system as a whole rather than simple carbonyl chemistry. researchgate.net However, strong reducing agents like lithium aluminum hydride can reduce the amide and ketone functionalities. imperial.ac.uk

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring itself is a dynamic scaffold, with reactivity influenced by the substituents at the N1, C3, and C5 positions.

Electrophilic Aromatic Substitution on the Benzyl (B1604629) Moiety

The benzyl group attached to the nitrogen atom can undergo electrophilic aromatic substitution. The pyrrolidine-2,4-dione moiety acts as a deactivating group due to the electron-withdrawing nature of the carbonyls, directing incoming electrophiles primarily to the meta position of the phenyl ring. However, Friedel-Crafts reactions may be complicated by the potential for the Lewis acid catalyst to coordinate with the carbonyl oxygen atoms. pharmdguru.comyoutube.com The N-benzyl group can be cleaved under certain conditions, such as catalytic hydrogenation, which is a common strategy in protecting group chemistry. nih.gov

Nucleophilic Additions and Substitutions on the Pyrrolidine Ring

The pyrrolidine-2,4-dione ring is a key scaffold in many bioactive molecules and is often functionalized through nucleophilic reactions. researchgate.netnih.gov The most reactive site for nucleophilic attack is often the C3 position, which is activated by the two adjacent carbonyl groups. Condensation reactions with aldehydes and amines are common at this position. nih.gov For instance, condensation with an aromatic aldehyde can lead to the formation of a 3-arylidene derivative. nih.gov Furthermore, the enamine derivatives of related pyrrolidine-2,3-diones are stabilized by intramolecular hydrogen bonds and serve as important synthetic intermediates. beilstein-journals.org

Reaction Type Reagents Product Type Reference
CondensationAromatic Aldehydes3-Arylidene-pyrrolidine-2,4-diones nih.gov
Nucleophilic AdditionAmines3-Amino-pyrrolin-2-ones (Enamines) researchgate.netbeilstein-journals.org
Ring ContractionSilylborane (on Pyridines)Functionalized Pyrrolidines nih.gov

Tautomerism and Isomerization Phenomena

Pyrrolidine-2,4-diones, also known as tetramic acids, are known to exhibit significant keto-enol tautomerism. rsc.org In solution, 1-Benzyl-3-ethylpyrrolidine-2,4-dione can exist in equilibrium between the dione form and two possible enol forms, where the proton can be lost from the C3 position to form an enol with either the C2 or C4 carbonyl. rsc.orgresearchgate.net The position of this equilibrium is highly dependent on the solvent, temperature, and pH. The enol forms are stabilized by conjugation and the potential for intramolecular hydrogen bonding. mdpi.com Spectroscopic studies, particularly NMR, are crucial for determining the predominant tautomeric form in a given environment. nih.gov

The different tautomers present distinct reactivity. The enol form is a key intermediate in reactions involving the C3 position, such as alkylations and condensations.

Tautomer Key Structural Feature Notes
Diketo FormC(sp³)-H at position 3The standard representation of the molecule.
4-Hydroxy Enol FormC=C double bond between C3 and C4Often stabilized by intramolecular hydrogen bonding. mdpi.com
2-Hydroxy Enol FormC=C double bond between C2 and C3Generally less favored than the 4-hydroxy enol.

Stereochemical Aspects of Reactions

The C3 position of this compound is a stereocenter. Reactions occurring at this center or at adjacent positions can be influenced by the existing stereochemistry. For example, nucleophilic addition to the carbonyl groups or alkylation at the C3 position can proceed with diastereoselectivity. The synthesis of chiral pyrrolidines is an area of significant research, often employing chiral auxiliaries or catalysts to control the stereochemical outcome. scichemj.orgorganic-chemistry.org In reactions involving related structures, the pyrrolidine ring can adopt specific conformations, such as an envelope conformation, which can dictate the facial selectivity of an incoming reagent. scispace.comresearchgate.net

Functional Group Interconversions on this compound

Functional group interconversion (FGI) is a key strategy in organic synthesis for modifying a molecule's structure and properties. imperial.ac.ukub.edu For this compound, several FGIs are possible.

Reduction of Carbonyls : The ketone and lactam carbonyls can be reduced to alcohols or methylene (B1212753) groups using powerful reducing agents. For example, LiAlH₄ can reduce amides to amines. imperial.ac.uk

N-Debenzylation : The benzyl group can be removed via catalytic hydrogenation (e.g., using H₂/Pd-C), which is a common deprotection strategy, yielding the corresponding N-unsubstituted pyrrolidine-2,4-dione. nih.gov This reaction is valuable for further functionalization at the nitrogen atom.

Modification of the Ethyl Group : The ethyl side chain could potentially be functionalized, for example, through free-radical halogenation at the benzylic-like C3 position, although this might compete with other reactive sites.

Transformation Typical Reagents Resulting Functional Group Reference
Carbonyl ReductionLiAlH₄, NaBH₄Alcohols, Methylene groups imperial.ac.uk
N-DebenzylationH₂, Pd/CSecondary Amine (NH) nih.gov
Halide ConversionPBr₃, SOCl₂ (on corresponding alcohols)Alkyl Halides lumenlearning.com
Azide FormationNaN₃ (from a halide)Azides vanderbilt.edu

Theoretical and Computational Studies on Pyrrolidine 2,4 Dione Systems

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the electronic structure and reactivity of molecules. DFT methods provide a good balance between computational cost and accuracy, making them suitable for analyzing complex organic systems like pyrrolidine-2,4-diones. beilstein-journals.org

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions, helping to elucidate complex multi-step reaction mechanisms. nih.gov By identifying intermediates and calculating the energy of transition states, researchers can determine the most likely reaction pathways. beilstein-journals.orgnih.gov

For example, a quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed the energy barriers for each step of the process. nih.gov The study modeled the Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine (B122466) ring. nih.gov It was found that the cyclization step, which forms the pyrrolidine ring, has a very low energy barrier of 11.9 kJ mol⁻¹ once the lactone group is protonated. nih.gov However, a preceding tautomerization step required to prepare the molecule for cyclization has a much higher barrier of 178.4 kJ mol⁻¹. nih.gov

These computational results can reveal which steps are rate-determining and how the reaction conditions might be optimized. DFT calculations have shown that for some reactions producing pyrrolidine-2,3-dione (B1313883) derivatives, kinetic selectivity is more significant than thermodynamic selectivity in determining the final product. beilstein-journals.orgnih.gov

Table 1: Calculated Energy Barriers for Pyrrolidinedione Synthesis Steps nih.gov
Reaction StepEnergy Barrier (kJ mol⁻¹)Description
Michael Addition21.7Deprotonated nitromethane adds to coumarin.
Proton Transfer197.8Proton transfer from the methylene (B1212753) to the nitro group.
Oxygen Migration (Nef-type rearrangement)142.4Assisted by a water molecule.
Tautomerization178.4Prepares the intermediate for cyclization.
Cyclization11.9Formation of the pyrrolidine ring from a protonated intermediate.

Molecular Orbital Analysis (e.g., HOMO-LUMO energy gaps)

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. schrodinger.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals (FMOs). schrodinger.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. schrodinger.comnih.gov

A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability. nih.gov This is because it is easier to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to reaction. schrodinger.comwikipedia.org Conversely, a large HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov DFT calculations are a common method for computing these orbital energies and the resulting gap. schrodinger.com

Studies on various substituted pyrrolidinone derivatives have used DFT methods to calculate their electronic properties, including HOMO and LUMO energies, to understand their structure and reactivity. This analysis helps in predicting the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Pyrrolidinone Derivative
CompoundE(HOMO) (a.u.)E(LUMO) (a.u.)Energy Gap (ΔE) (a.u.)
{[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA)-0.250-0.0160.234

Stability and Reactivity Descriptors

From the calculated HOMO and LUMO energies, several descriptors of chemical reactivity and stability can be derived. These global reactivity descriptors, such as chemical hardness (η) and softness (S), provide quantitative measures of a molecule's resistance to change in its electron distribution.

Chemical Hardness (η): A measure of the resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to react. nih.gov

These descriptors are valuable in structure-reactivity relationship studies, helping to rationalize and predict the behavior of different pyrrolidine-2,4-dione (B1332186) derivatives in chemical reactions.

Molecular Dynamics Simulations and Conformational Analysis

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations. nih.gov Molecular dynamics (MD) simulations and other conformational analysis techniques are used to explore the different spatial arrangements a molecule can adopt and to determine their relative stabilities. researchgate.netresearchgate.net

High-level ab initio quantum chemical calculations have been performed to determine the most stable structures of simple pyrrolidinones. researchgate.net For N-substituted pyrrolidines, computational studies involving a conformational search followed by DFT optimization can identify the minimum-energy conformers. researchgate.net The relative populations of these conformers can then be estimated using Boltzmann statistics. researchgate.net For the pyrrolidine ring, these conformations are often described as "envelope" or "twisted" forms, and the substituents on the ring can significantly influence which conformation is preferred. sciencepg.com Understanding these conformational preferences is crucial as the three-dimensional shape of a molecule often dictates its reactivity and biological activity. nih.govresearchgate.net

Structure-Reactivity Relationship Studies

By combining experimental results with computational analysis, researchers can establish structure-reactivity relationships (SRRs). These studies aim to understand how modifying the chemical structure of a parent compound, such as a pyrrolidine-2,4-dione, affects its chemical reactivity or biological activity. frontiersin.org

Computational studies can propose a reaction mechanism and explain why certain products are formed preferentially. beilstein-journals.org For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations have demonstrated that the main product is formed through the pathway with the lowest activation energy (ΔG#), indicating that the reaction is under kinetic rather than thermodynamic control. beilstein-journals.orgnih.gov This means the product that forms the fastest is the one that is predominantly observed, even if it is not the most thermodynamically stable product. Such insights are vital for rationally designing synthetic routes to obtain desired products with high yields and selectivity.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on reaction rates and mechanisms. Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation). researchgate.net

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic methods are fundamental to the structural analysis of organic molecules. For a compound like 1-Benzyl-3-ethylpyrrolidine-2,4-dione, high-resolution techniques are essential to move beyond simple identification to a detailed structural confirmation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would provide information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the protons of the benzyl (B1604629) group, the ethyl substituent, and the pyrrolidine (B122466) ring. The aromatic protons of the benzyl group would typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely resonate as a singlet around δ 4.5-5.0 ppm. The protons of the ethyl group would present as a quartet for the methylene group (-CH₂-CH₃) and a triplet for the methyl group (-CH₂-CH₃). The protons on the pyrrolidine ring would have chemical shifts dependent on their position relative to the carbonyl and ethyl groups.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing a count of the number of unique carbon atoms in the molecule. The two carbonyl carbons (C=O) of the pyrrolidine-2,4-dione (B1332186) ring are expected to be the most downfield signals, typically in the range of δ 170-180 ppm. The carbons of the aromatic ring would appear between δ 125-140 ppm. The benzylic methylene carbon and the carbons of the ethyl group and the pyrrolidine ring would resonate in the upfield region.

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. COSY spectra would reveal proton-proton couplings, for instance, confirming the relationship between the methylene and methyl protons of the ethyl group. HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Functional Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic C-H (Benzyl) 7.2-7.4 (m, 5H) 127-129
Benzylic C-H (-CH₂-Ph) 4.6 (s, 2H) ~45
Pyrrolidine C-H (Position 3) ~3.5 (t, 1H) ~50
Pyrrolidine C-H₂ (Position 5) ~3.8 (s, 2H) ~48
Ethyl C-H₂ (-CH₂-CH₃) ~2.5 (q, 2H) ~25
Ethyl C-H₃ (-CH₂-CH₃) ~1.1 (t, 3H) ~10
Carbonyl C=O (Positions 2,4) - 170-180
Aromatic C (Quaternary) - ~135

(Note: These are predicted values based on analogous structures and may vary in an actual experimental spectrum.)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups of the dione (B5365651) functionality. These C=O stretching vibrations are typically observed in the region of 1700-1780 cm⁻¹. The presence of the aromatic ring from the benzyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl and pyrrolidine moieties would be expected just below 3000 cm⁻¹.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch 1700-1780 (strong, multiple bands)
Aromatic C-H Stretch 3030-3100 (medium)
Aliphatic C-H Stretch 2850-2960 (medium)
Aromatic C=C Stretch 1450-1600 (variable)
C-N Stretch 1180-1360 (medium)

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI-MS), provides a highly accurate measurement of the molecular weight of a compound. For this compound (C₁₃H₁₅NO₂), HRMS would confirm the elemental composition by determining the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million of the theoretical value. This technique is invaluable for confirming the molecular formula and can also provide structural information through analysis of fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This powerful technique would yield precise bond lengths, bond angles, and conformational details of the molecule. It would definitively establish the relative stereochemistry at the C3 position of the pyrrolidine ring if the compound is chiral. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding and van der Waals forces. For analogous N-benzyl substituted heterocyclic compounds, X-ray diffraction has been instrumental in confirming planar and envelope conformations of the ring systems. sciencepublishinggroup.com

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC, Chiral HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a sample. A reversed-phase HPLC method would likely be developed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The purity of the compound would be assessed by the presence of a single major peak in the chromatogram, with the area of this peak relative to the total area of all peaks indicating the percentage purity.

Chiral HPLC would be necessary if this compound is synthesized as a racemic mixture, as the C3 position is a stereocenter. By using a chiral stationary phase, the two enantiomers would interact differently with the column, allowing for their separation and quantification. This is crucial for stereoselective synthesis and for studying the biological activity of individual enantiomers.

Applications of Pyrrolidine 2,4 Diones in Chemical Synthesis

Building Blocks for Complex Organic Molecules

Pyrrolidine-2,4-diones are versatile building blocks in the synthesis of more complex organic compounds. wikipedia.orgresearchgate.net Their utility stems from the multiple reactive sites on the heterocyclic ring, which can be selectively functionalized. This five-membered nitrogen-containing ring is a common feature in many synthetic drugs and natural alkaloids like nicotine (B1678760) and hygrine. wikipedia.org The scaffold's stereochemical potential and its ability to explore three-dimensional space make it a favored component in drug discovery. researchgate.netnih.gov

The interest in the pyrrolidine (B122466) nucleus is partly due to its structural similarity to the amino acid L-proline, which is often used as a starting material to create molecules with specific stereochemistry. nih.gov This inherent chirality makes pyrrolidine derivatives, including diones, essential in constructing enantiomerically pure pharmaceuticals.

Precursors for Other Heterocyclic Systems

The pyrrolidine-2,4-dione (B1332186) skeleton is not just a terminal structure but also a key intermediate for the synthesis of other complex heterocyclic systems. The reactivity of the dione (B5365651) allows for various condensation and cyclization reactions to build fused ring systems. For instance, research has demonstrated the synthesis of pyrano[2,3-c]pyrrole and pyrrolo[3,4-b]pyridine systems starting from 1,5-diaryl-pyrrolidine-2,4-diones.

Furthermore, reactions involving the condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with reagents like ethyl orthoformate can yield intermediates that are then used to create more complex substituted pyrrolidines. nih.gov These subsequent reactions can introduce hydrazino or aminomethylene groups, which can then be cyclized to form novel heterocyclic structures, such as tetrahydropyrimidinyl-methylene-pyrrolidine-2,4-diones. nih.gov

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Pyrrolidine derivatives are widely employed as ligands for transition metals, organocatalysts, and effective chiral controllers in asymmetric synthesis. nih.gov Their rigid, cyclic structure allows for the creation of a well-defined chiral environment around a catalytic center, enabling high levels of stereoselectivity in chemical transformations. The ability to easily modify the substituents on the pyrrolidine ring allows for fine-tuning of the catalyst's steric and electronic properties to optimize reactivity and enantioselectivity.

Although the direct use of 1-Benzyl-3-ethylpyrrolidine-2,4-dione as a chiral auxiliary is not documented, the broader class of chiral pyrrolidines serves as a cornerstone of modern asymmetric catalysis, facilitating reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions with high enantiomeric excess.

Role as Intermediates in Multi-Step Synthesis

The pyrrolidine ring is a fundamental component of numerous pharmaceuticals, and its derivatives often serve as critical intermediates in their synthesis. mdpi.com For example, 1-Benzyl-3-pyrrolidinone, a related compound, undergoes enzymatic asymmetric reduction to yield enantiopure 1-benzyl-3-hydroxypyrrolidine, which is a well-known intermediate for various drugs. sigmaaldrich.com The synthesis of many antiviral drugs used for treating hepatitis C, such as Asunaprevir, involves a key step where a substituted pyrrolidine derivative is introduced into the molecule. mdpi.com

The strategic introduction of a pre-formed pyrrolidine ring, often derived from chiral pool sources like proline or hydroxyproline, is a common and efficient method for producing optically pure drug candidates. mdpi.com This highlights the importance of substituted pyrrolidines, including the dione family, as pivotal intermediates in the pharmaceutical industry.

Development of Novel Organic Reactions Involving Pyrrolidine-2,4-diones

The unique reactivity of the pyrrolidine-2,4-dione core has led to the development of new synthetic methodologies. The parent compound, also known as tetramic acid, can be synthesized by heating its 3-ethoxycarbonyl derivative. rsc.org

Condensation reactions are particularly common with this scaffold. For instance, the condensation of ethyl-4-hydroxy-2-oxo-Δ3-pyrroline-3-carboxylate with aromatic aldehydes has been shown to yield (E)-5-arylmethylene derivatives. rsc.org Similarly, 1,5-diphenylpyrrolidine-2,4-dione can be condensed with various aromatic aldehydes to produce 3-arylidene derivatives, which can be further modified. nih.gov These reactions demonstrate the utility of the pyrrolidine-2,4-dione ring in generating molecular diversity and developing novel synthetic pathways.

ReactantReagent(s)Product TypeReference
1,5-Diphenylpyrrolidine-2,4-dioneEthyl orthoformate3-Ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione nih.gov
3-Ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dioneHydrazine hydrate (B1144303) / Secondary amines3-Substituted aminomethylene derivatives nih.gov
Ethyl-4-hydroxy-2-oxo-Δ3-pyrroline-3-carboxylateAromatic aldehydes(E)-5-Arylmethylene derivatives rsc.org
1,5-Diphenylpyrrolidine-2,4-dioneAromatic aldehydes3-Arylidene-1,5-diphenylpyrrolidine-2,4-diones nih.gov

Material Science Applications

While the primary applications of pyrrolidine-2,4-diones are in medicinal chemistry and organic synthesis, related structures have found use in material science. For example, pyrrolidine-2,5-diones, which are structurally similar, are important heterocyclic compounds with applications in organic synthesis. researchgate.net Aromatic imides, a class of compounds that includes the dione moiety, have been used as brightening agents in the laundry and allied industries. researchgate.net The potential for pyrrolidine-2,4-dione derivatives to be used in the development of novel polymers, dyes, or other functional materials remains an area for further exploration.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methods

Future research will likely focus on the following areas:

Multicomponent Reactions (MCRs): One-pot MCRs represent a highly efficient strategy for generating molecular diversity. tandfonline.com The development of novel MCRs that can construct the 1-Benzyl-3-ethylpyrrolidine-2,4-dione core in a single step from simple precursors would be a significant advancement. For instance, a three-component reaction involving an amine, an aldehyde, and a pyruvate (B1213749) derivative has been used to synthesize related pyrrolidine-2,3-diones. nih.gov

Green Chemistry Approaches: Emphasis on sustainability will drive the adoption of greener synthetic protocols. This includes the use of environmentally friendly solvents like 2-MeTHF, catalyst-free conditions, and energy-efficient techniques such as ultrasound irradiation. tandfonline.comresearchgate.net

Solid-Phase Synthesis: Traceless solid-phase organic synthesis (SPOS) offers an efficient methodology for preparing libraries of pyrrolidine-2,4-diones, which is particularly valuable in drug discovery. researchgate.net This technique simplifies purification and allows for high-throughput synthesis.

Biocatalysis: The use of enzymes, such as laccases, can facilitate highly stereoselective syntheses under mild conditions, offering a green alternative to traditional chemical catalysts. rsc.org

Synthetic StrategyAdvantagesRepresentative Reference
Multicomponent Reactions High efficiency, atom economy, operational simplicity tandfonline.com
Green Solvents/Conditions Reduced environmental impact, increased safety researchgate.net
Solid-Phase Synthesis Simplified purification, suitability for library synthesis researchgate.net
Biocatalysis High stereoselectivity, mild reaction conditions rsc.org

Exploration of Novel Reactivity Patterns

The pyrrolidine-2,4-dione (B1332186) scaffold possesses multiple reactive sites, including the acidic C-3 proton, the two carbonyl groups, and the potential for functionalization at the C-5 position. Understanding and exploiting the reactivity of this compound can lead to the synthesis of novel heterocyclic systems.

Key areas for future exploration include:

Cycloaddition Reactions: Azomethine ylides generated from related pyrrolidine (B122466) structures undergo [3+2]-cycloaddition reactions to form complex, stereochemically rich polycyclic frameworks. mdpi.com Investigating the participation of the pyrrolidine-2,4-dione core in such reactions could yield novel scaffolds.

Condensation Reactions: The C-3 position is nucleophilic in its enolate form and can react with various electrophiles. Condensation with aldehydes and other carbonyl compounds can be used to introduce diverse substituents, as demonstrated in the synthesis of related α-hydroxy-substituted benzylidene derivatives. nih.gov

Ring Transformation Reactions: Exploring reactions that lead to the opening or rearrangement of the pyrrolidine ring could provide access to different classes of compounds, such as β-amino acids. researchgate.net For example, reactions with amines can occur at the C-3 carbonyl, leading to enamine products or more complex rearrangements. researchgate.net

Advanced Stereocontrol in Pyrrolidine-2,4-dione Synthesis

The pyrrolidine ring contains stereogenic centers, and the biological activity of its derivatives is often highly dependent on their stereochemistry. nih.govresearchgate.net Achieving precise control over the stereochemical outcome of synthetic reactions is therefore a critical challenge.

Future research should prioritize:

Asymmetric Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, is a powerful strategy for controlling stereochemistry. nih.gov Developing catalytic asymmetric methods for the synthesis of enantiomerically pure this compound is a key objective.

Substrate Control: Utilizing chiral starting materials, such as amino acids like proline or hydroxyproline, can effectively transfer stereochemical information to the final product. nih.govmdpi.com

Diastereoselective Reactions: For molecules with multiple stereocenters, controlling the relative stereochemistry is crucial. One-pot, three-component cyclization reactions have been shown to proceed with high diastereoselectivity to form related heterocyclic scaffolds. researchgate.net

Biocatalytic Approaches: Enzymes offer unparalleled stereocontrol in chemical transformations. A biocatalytic approach using laccase has been successfully employed for the stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. rsc.org

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is accelerating the pace of chemical research. For the pyrrolidine-2,4-dione scaffold, this integration can provide deep insights into reaction mechanisms, structural properties, and biological interactions.

Prospective integrated studies include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and rationalize observed product distributions. Such studies have been used to understand the tautomerism and reaction mechanisms of similar pyrrolidinone derivatives. nih.gov

Virtual Screening and Docking: In drug discovery, molecular docking simulations can predict the binding modes and affinities of pyrrolidine-2,4-dione derivatives to biological targets, guiding the design of more potent and selective inhibitors. nih.govnih.gov

Predicting Physicochemical Properties: Computational methods can estimate key drug-like properties (e.g., solubility, membrane permeability), helping to prioritize synthetic targets with favorable pharmacokinetic profiles. nih.gov

Computational MethodApplication in Pyrrolidine-2,4-dione ResearchReference
Density Functional Theory (DFT) Elucidating reaction mechanisms, studying tautomerism nih.gov
Molecular Docking Predicting protein-ligand interactions, virtual screening nih.govnih.gov
Pharmacokinetic Predictions In-silico estimation of ADME properties nih.gov

Discovery of New Non-Biological Applications of the Scaffold

While the majority of research on pyrrolidine-2,4-diones is focused on their biological activities, such as herbicidal and medicinal properties, the unique structural and electronic features of this scaffold suggest potential for non-biological applications. nih.govnih.govfrontiersin.org A significant challenge is to look beyond pharmacology and explore these untapped possibilities.

Future directions could involve:

Organocatalysis: The pyrrolidine ring is a core component of highly successful organocatalysts (e.g., proline). Investigating the potential of chiral this compound derivatives to act as catalysts in asymmetric synthesis is a promising avenue. nih.gov

Materials Science: The rigid, polar structure of the dione (B5365651) scaffold could be incorporated into polymers or organic materials to modulate their physical properties. Their ability to form hydrogen bonds could be exploited in the design of self-assembling materials or liquid crystals.

Coordination Chemistry: The carbonyl oxygen atoms can act as ligands for metal ions. Exploring the coordination chemistry of these compounds could lead to new catalysts or functional metal-organic frameworks (MOFs).

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 1-Benzyl-3-ethylpyrrolidine-2,4-dione to ensure structural fidelity?

  • Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions. Spiro-cyclization and benzylation steps require precise stoichiometric ratios, as deviations can lead to byproducts like incomplete substitution or dimerization. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the target compound. Structural validation should combine 1^1H/13^{13}C NMR and mass spectrometry .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in pyrrolidinedione derivatives?

  • Methodological Answer : SC-XRD provides precise bond lengths, angles, and torsion angles, essential for confirming stereochemistry and spiro-junction geometry. For example, bond lengths of 1.344–1.553 Å (C–C, C–N) and angles like C2–N1–C6 (109.0°) in related compounds validate structural integrity . Data refinement using software like OLEX2 ensures accuracy, with R-factor thresholds <0.06 indicating reliable models .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to minimize inhalation risks. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Avoid skin contact due to potential irritant properties. Storage should follow inert atmosphere guidelines (e.g., argon) to prevent degradation. Spill management requires neutral absorbents (e.g., vermiculite) and disposal via certified hazardous waste contractors .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : A 2k^k factorial design evaluates variables like temperature (60–100°C), catalyst loading (5–10 mol%), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) identifies optimal parameters by analyzing yield and purity trends. Orthogonal arrays reduce experimental runs while capturing interaction effects. Post-ANOVA regression models (e.g., quadratic) predict maxima/minima for critical factors .

Q. What computational methods validate the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential maps. Gas-phase ion energetics from NIST databases benchmark thermochemical stability (e.g., enthalpy of formation). Molecular dynamics simulations assess solvation effects in polar aprotic solvents .

Q. How to resolve contradictions between spectroscopic and crystallographic data for pyrrolidinedione derivatives?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. XRD bond angles) may arise from dynamic effects (e.g., tautomerism in solution). Variable-temperature NMR experiments detect conformational flexibility. SC-XRD at 100 K minimizes thermal motion artifacts. Cross-validate with IR spectroscopy to confirm functional group rigidity. Bayesian statistical models quantify uncertainty between datasets .

Q. What strategies improve the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) enhance stereoselectivity. Kinetic resolution via lipase-mediated acyl transfer separates enantiomers. Circular dichroism (CD) and chiral HPLC (e.g., Chiralpak AD-H column) monitor enantiomeric excess (ee). Crystallization-induced dynamic resolution (CIDR) further purifies diastereomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.